molecular formula C9H10ClN3O B8618494 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol CAS No. 59060-17-2

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol

Cat. No. B8618494
CAS RN: 59060-17-2
M. Wt: 211.65 g/mol
InChI Key: XKGYNDQSOFYSJR-UHFFFAOYSA-N
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Patent
US04658029

Procedure details

Wet MnO2 (110 g) was refluxed for 90 minutes in 1 L of toluene with a Dean-Stark trap for the separation of water. This suspension was then cooled and the 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol (17.5 g, 82.7 mmole) was added in 50 ml of toluene. The reaction mixture was then stirred for 6 hours and filtered with the aid of a filter pad. The toluene was evaporated and the residue added again to 100 g of wet MnO2 freshly prepared in the above manner. After additional 4 hours the reaction was briefly warmed at 55° and then filtered again through a filter pad. The residue which remained after evaporation of the toluene was purified by preparative high performance liquid chromatography (10% ethyl acetate/hexane, 250 ml/min) to yield 11.70 g of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde, mp 89°-90° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
110 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[C:5]2[N:11]([CH2:14][CH3:15])[N:12]=[CH:13][C:4]=12>C1(C)C=CC=CC=1.O=[Mn]=O>[Cl:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][N:6]=[C:5]2[N:11]([CH2:14][CH3:15])[N:12]=[CH:13][C:4]=12

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1CO)N(N=C2)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
110 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This suspension was then cooled
FILTRATION
Type
FILTRATION
Details
filtered with the aid of a filter pad
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated
ADDITION
Type
ADDITION
Details
the residue added again to 100 g of wet MnO2
CUSTOM
Type
CUSTOM
Details
freshly prepared in the above manner
TEMPERATURE
Type
TEMPERATURE
Details
After additional 4 hours the reaction was briefly warmed at 55°
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered again through a filter pad
CUSTOM
Type
CUSTOM
Details
after evaporation of the toluene
CUSTOM
Type
CUSTOM
Details
was purified by preparative high performance liquid chromatography (10% ethyl acetate/hexane, 250 ml/min)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C=O)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.